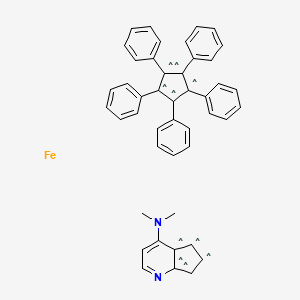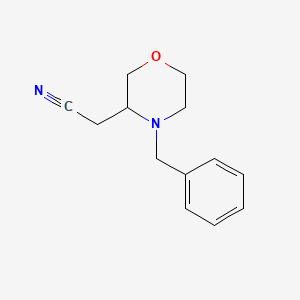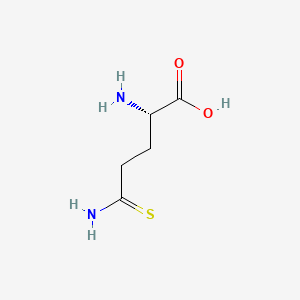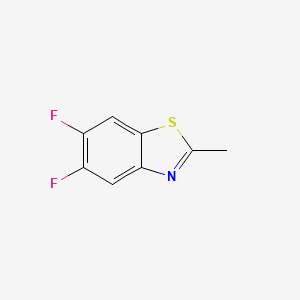
3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Cyclization Reactions: Formation of the cyclopentenone ring can be achieved through cyclization reactions, often using catalysts or specific reaction conditions to promote ring closure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: A simpler analog with similar chemical properties.
2,3-Dimethyl-2-cyclopenten-1-one: A related compound with slight structural differences.
5-Isopropylidene-2-cyclopenten-1-one: Another analog with a different substitution pattern.
Uniqueness
3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
174619-64-8 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.221 |
IUPAC Name |
2,3-dimethyl-5-propan-2-ylidenecyclopent-3-en-1-one |
InChI |
InChI=1S/C10H14O/c1-6(2)9-5-7(3)8(4)10(9)11/h5,8H,1-4H3 |
InChI Key |
WJBRZAYODUSEMK-UHFFFAOYSA-N |
SMILES |
CC1C(=CC(=C(C)C)C1=O)C |
Synonyms |
3-Cyclopenten-1-one,2,3-dimethyl-5-(1-methylethylidene)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











